(1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-3-(2-(4-morpholinyl)ethyl)-4-phenyl-
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Overview
Description
(1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-3-(2-(4-morpholinyl)ethyl)-4-phenyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing atoms of at least two different elements as members of their ring(s)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-3-(2-(4-morpholinyl)ethyl)-4-phenyl- typically involves multi-step organic synthesis. The process may start with the preparation of the benzothieno ring, followed by the introduction of the pyrimidine and thione groups. The hexahydro and morpholinyl groups are then added through subsequent reactions. Common reagents used in these steps include halogenating agents, reducing agents, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound could be investigated for its potential as a pharmaceutical agent. Its interactions with biological targets may lead to the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound may be studied for its potential to treat various diseases. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In industry, the compound may be used in the development of new materials with unique properties. Its structural features could contribute to the creation of advanced polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Compounds with similar benzothiophene structures but different functional groups.
Pyrimidine derivatives: Compounds with pyrimidine rings and varying substituents.
Thione-containing compounds: Molecules with thione groups that may exhibit similar reactivity.
Uniqueness
What sets (1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-3-(2-(4-morpholinyl)ethyl)-4-phenyl- apart is its unique combination of structural features. The presence of the benzothieno, pyrimidine, and thione groups, along with the hexahydro and morpholinyl substituents, gives it distinct chemical and biological properties that may not be found in other compounds.
Properties
CAS No. |
128352-90-9 |
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Molecular Formula |
C22H27N3OS2 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
3-(2-morpholin-4-ylethyl)-4-phenyl-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thione |
InChI |
InChI=1S/C22H27N3OS2/c27-22-23-21-19(17-8-4-5-9-18(17)28-21)20(16-6-2-1-3-7-16)25(22)11-10-24-12-14-26-15-13-24/h1-3,6-7,20H,4-5,8-15H2,(H,23,27) |
InChI Key |
VQDXBLFCCQTLCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3C4=CC=CC=C4)CCN5CCOCC5 |
Origin of Product |
United States |
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